2-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Overview
Description
2-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a useful research compound. Its molecular formula is C22H22IN5O and its molecular weight is 499.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex structure that contains several functional groups, including an imidazole ring and a pyrrolidine ring
Mode of Action
Compounds containing similar functional groups, such as imidazole and pyrrolidine, are known to interact with their targets through various mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyrrolidine derivatives also have diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the compound’s bioavailability . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Result of Action
Compounds containing imidazole and pyrrolidine rings have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, imidazole is amphoteric in nature, showing both acidic and basic properties, which could potentially influence its interaction with targets in different pH environments .
Properties
IUPAC Name |
2-iodo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN5O/c1-15-14-20(28-12-4-5-13-28)27-22(24-15)26-17-10-8-16(9-11-17)25-21(29)18-6-2-3-7-19(18)23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,25,29)(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKXVKRULTVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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